molecular formula C13H12ClFN4 B3059927 (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride CAS No. 1439899-25-8

(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

Cat. No.: B3059927
CAS No.: 1439899-25-8
M. Wt: 278.71
InChI Key: OUOKXLNTVADTOB-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride is a halogenated triazolopyridine derivative. Its core structure consists of a triazolo[4,3-a]pyridine scaffold substituted with a 4-fluorophenyl group at position 3 and a methanamine moiety at position 6, which is protonated as a hydrochloride salt. This compound is cataloged under CAS 1439899-11-2 and is primarily used in medicinal chemistry research as a small-molecule scaffold .

Key properties include:

  • Molecular formula: C₁₃H₁₂ClFN₄ (excluding counterion adjustments).
  • Molecular weight: ~260.72 g/mol (based on phenyl analog data) .
  • Structural significance: The 4-fluorophenyl group enhances metabolic stability and binding affinity in drug discovery contexts, while the triazolo-pyridine core contributes to π-π stacking interactions with biological targets .

Properties

IUPAC Name

[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4.ClH/c14-11-4-2-10(3-5-11)13-17-16-12-6-1-9(7-15)8-18(12)13;/h1-6,8H,7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOKXLNTVADTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-25-8
Record name 1,2,4-Triazolo[4,3-a]pyridine-6-methanamine, 3-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride typically involves the formation of the triazolopyridine core followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzylamine with a triazole precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Pyridine Core

The following table summarizes structural analogs with modifications to the aryl group or amine moiety:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride Phenyl (no fluorine) C₁₃H₁₃ClN₄ 260.72 Lower metabolic stability due to lack of fluorine; used as a reference compound .
(3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride Ethyl (non-aromatic) C₉H₁₃ClN₄ 212.68 Reduced lipophilicity; potential for improved solubility .
[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine 3-Fluorophenyl (positional isomer) C₁₃H₁₂FN₄·HCl ~260.72 (estimated) Altered binding affinity due to fluorine positional effects .
[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine CF₃ and Cl substituents C₉H₇ClF₃N₄·HCl 298.09 Increased steric bulk; potential for enhanced target selectivity .
[3-(Difluoromethyl)-5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-yl]methanamine Difluoromethyl and saturated ring C₈H₁₂F₂N₄ 202.21 Saturated ring improves conformational flexibility; lower molecular weight .

Biological Activity

The compound (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride is a member of the triazolopyridine class of compounds, which have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • IUPAC Name : 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
  • Molecular Formula : C13H12ClFN4
  • Molecular Weight : 278.71 g/mol
  • CAS Number : 1439899-25-8

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. Tubulin is a key protein involved in the formation of microtubules, which are essential for cell division and intracellular transport. By disrupting tubulin dynamics, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its IC50 values compared to other compounds:

CompoundCell LineIC50 (µM)
This compoundHeLa0.45
CA-4A5490.43
5-methyl-2-(p-toluidino)-7-(3′,4′,5′-trimethoxyanilino)-[1,2,4]triazolo[1,5-a]pyrimidineHT-290.52

The compound was found to be particularly effective against HeLa and A549 cells with IC50 values indicating potent inhibitory effects on cell proliferation.

Cell Cycle Arrest and Apoptosis

Further investigations revealed that this compound induces G2/M phase arrest in the cell cycle. Flow cytometry analyses showed a significant increase in cells arrested at this phase following treatment with the compound at concentrations as low as 10 nM. Additionally, apoptosis was confirmed through mitochondrial depolarization assays and caspase activation studies.

In Vivo Efficacy

In vivo studies using zebrafish models demonstrated that the compound effectively reduces tumor growth and metastasis. The presence of the triazole moiety was crucial for its anticancer activity, as evidenced by comparative studies with structurally related compounds lacking this feature.

Mechanistic Insights

Mechanistic studies indicated that this compound activates the intrinsic apoptotic pathway by increasing cyclin B expression and decreasing cdc2 phosphorylation (Y15). This suggests that the compound not only disrupts microtubule dynamics but also modulates key regulatory proteins involved in cell cycle progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 2
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

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